2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific targets of “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” would depend on the specific functional groups attached to the ring.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound acts as a KATP channel activator, it would increase the activity of these channels, leading to hyperpolarization of the cell membrane and inhibition of cellular activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound acts as an antihypertensive, it might affect the renin-angiotensin-aldosterone system or other pathways involved in blood pressure regulation .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that could be metabolized by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antihypertensive, the result might be a reduction in blood pressure .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds that could interact with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound with 2-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways. It is particularly useful in investigating the mechanisms of action of benzothiadiazine derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules. It is also explored for its potential use in agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine ring structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine ring, used to treat hypertension and edema.
Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the core benzothiadiazine structure and exhibit various pharmacological activities.
Uniqueness
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the sulfanyl group and the 2-methoxyphenyl acetamide moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in treating metabolic disorders like diabetes and various types of cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- A benzothiadiazine core , which is known for its diverse pharmacological properties.
- A sulfanyl linkage , enhancing its reactivity and interaction with biological targets.
- An N-(2-methoxyphenyl)acetamide moiety , which may influence its pharmacokinetic properties.
The primary biological target of This compound is the ATP-sensitive potassium (KATP) channels . Activation of these channels plays a critical role in insulin secretion and glucose metabolism. By modulating KATP channels, this compound can influence insulin release from pancreatic beta cells, making it relevant for diabetes treatment strategies.
1. Antidiabetic Activity
Research indicates that this compound acts as an activator of KATP channels, which can lead to enhanced insulin release and improved glycemic control. The modulation of these channels has been linked to significant effects on cellular metabolism.
2. Anticancer Properties
Preliminary studies have shown that benzothiadiazine derivatives exhibit anticancer activity. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. In vitro studies using a panel of cancer cell lines indicated that some derivatives showed low-level anticancer activity, particularly against leukemia and melanoma cells .
Table 1: Summary of Anticancer Activity in Different Cell Lines
Cell Line Type | Compound Concentration (µM) | Observed Activity |
---|---|---|
Leukemia | 10 | Slight sensitivity |
Melanoma | 10 | Low activity |
Colon Cancer | 10 | Low activity |
Breast Cancer | 10 | No significant effect |
Case Studies
Several studies have explored the biological activity of similar compounds within the benzothiadiazine class:
- Study 1: A derivative was tested in vitro against a range of cancer cell lines using the National Cancer Institute's screening protocol. Results indicated selective sensitivity in leukemia cell lines at concentrations around 10 µM .
- Study 2: Another research highlighted the potential of benzothiadiazine derivatives to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties alongside their antidiabetic and anticancer activities.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-13-8-4-2-6-11(13)17-15(20)10-24-16-18-12-7-3-5-9-14(12)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPPKGYRRQCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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